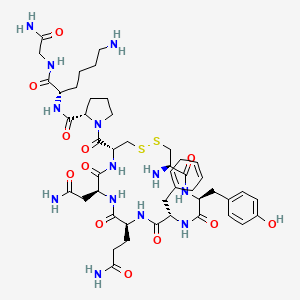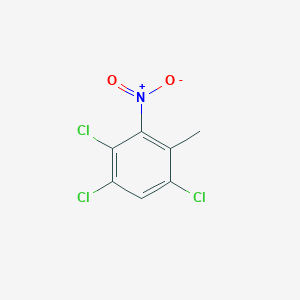![molecular formula C22H16N2O5 B14476507 1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) CAS No. 66453-65-4](/img/structure/B14476507.png)
1,1'-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) is a complex organic compound with the molecular formula C21H14N2O4. It is known for its unique structure, which includes two pyrrolidine-2,5-dione groups connected by an oxydi(4,1-phenylene) linker. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) typically involves the reaction of maleimide derivatives with bisphenol derivatives. The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to remove impurities and achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,1’-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Bismaleimide S
- p,p’-Dimaleimidodiphenylmethane
- p,p’-Methylenebis(N-phenylmaleimide)
- Bis(p-maleimidophenyl)methane
- Bis(4-maleimidophenyl)methane
Uniqueness
1,1’-[Oxydi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione) stands out due to its unique structure, which provides distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
66453-65-4 |
|---|---|
Fórmula molecular |
C22H16N2O5 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
3-methylidene-1-[4-[4-(3-methylidene-2,5-dioxopyrrolidin-1-yl)phenoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H16N2O5/c1-13-11-19(25)23(21(13)27)15-3-7-17(8-4-15)29-18-9-5-16(6-10-18)24-20(26)12-14(2)22(24)28/h3-10H,1-2,11-12H2 |
Clave InChI |
FPDDRTWZBYNHNE-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N4C(=O)CC(=C)C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
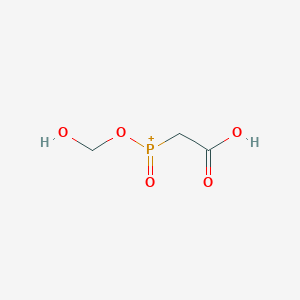


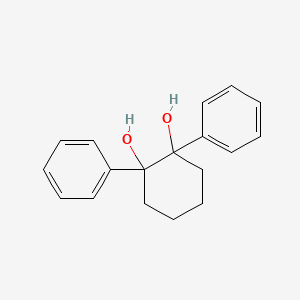


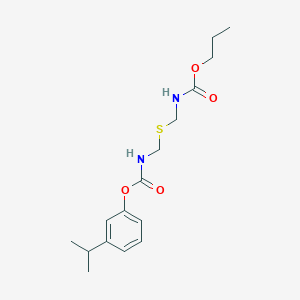

![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
